molecular formula C9H18OSi B14448502 6-(Trimethylsilyl)hex-4-yn-1-ol CAS No. 76711-41-6

6-(Trimethylsilyl)hex-4-yn-1-ol

Cat. No.: B14448502
CAS No.: 76711-41-6
M. Wt: 170.32 g/mol
InChI Key: YXDDNJLNHZJWNG-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-4-yn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexynol backbone. This compound is notable for its unique structural features, which include a triple bond and a hydroxyl group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-ol typically involves the silylation of alkynes. One common method is the tetramethylammonium pivalate (TMAP)-catalyzed silylation of terminal alkynes. The reaction conditions often include the use of hexane as a solvent and drying agents like Na2SO4 to obtain the pure product .

Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using similar catalysts and solvents. The product is usually purified through distillation or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-(Trimethylsilyl)hex-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.

Major Products: The major products formed from these reactions include aldehydes, ketones, alkenes, and substituted alkynes, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-(Trimethylsilyl)hex-4-yn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-ol involves its interaction with molecular targets such as enzymes. For instance, alkynol natural products, including this compound, can irreversibly bind to the active site of enzymes like ALDH2 (Aldehyde dehydrogenase 2) through covalent alkylation. This binding impairs the detoxification of reactive aldehydes and limits oxidative stress response, crucial pathways for cellular viability .

Similar Compounds:

    Falcarinol: A natural product with anti-cancer activity found in vegetables like carrots and parsley.

    Stipudiol: Another alkynol with similar biological activities.

Comparison: this compound is unique due to its synthetic versatility and the presence of a trimethylsilyl group, which enhances its stability and reactivity compared to natural alkynols like falcarinol and stipudiol .

Properties

76711-41-6

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

6-trimethylsilylhex-4-yn-1-ol

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4,6,8-9H2,1-3H3

InChI Key

YXDDNJLNHZJWNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCCCO

Origin of Product

United States

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